molecular formula C21H23N3O B11518864 (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide

Cat. No.: B11518864
M. Wt: 333.4 g/mol
InChI Key: DNKNZUXEZMQUKQ-XMHGGMMESA-N
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Description

This product features the compound (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide (Vitas-M Lab ID: STK733875), a specialized chemical designed for biological screening and lead optimization in early-stage drug discovery research . With a molecular formula of C 21 H 23 N 3 O and a molecular weight of 333.43 g/mol, this compound is a representative of donor–π-conjugation–acceptor (D–π–A) molecular systems, which are known for their nonlinear optical characteristics and sensitivity to environmental changes such as polarity and pH . These properties make it a candidate for research in organic light-emitting devices (OLEDs), fluorescent sensors, and logic memory materials . The compound's structure includes a diethylamino donor group and cyano/carbonyl acceptor groups, contributing to its push-pull electronic nature . Key physicochemical properties include a calculated LogP of 4.667, a polar surface area (PSA) of 56 Ų, and 4 rotatable bonds, indicating favorable characteristics for screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide

InChI

InChI=1S/C21H23N3O/c1-3-24(4-2)20-12-10-17(11-13-20)14-19(15-22)21(25)23-16-18-8-6-5-7-9-18/h5-14H,3-4,16H2,1-2H3,(H,23,25)/b19-14+

InChI Key

DNKNZUXEZMQUKQ-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Knoevenagel condensation forms the compound’s conjugated enamide system via dehydration between a carbonyl compound (typically an aldehyde) and an active methylene nucleophile. For (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enameamide, the reaction involves:

  • 4-(Diethylamino)benzaldehyde as the electrophilic partner.

  • N-Benzyl cyanoacetamide as the nucleophile, providing the cyano and benzamide moieties.

The reaction proceeds through a base- or acid-catalyzed enolate formation, followed by β-elimination to generate the α,β-unsaturated product. The E-configuration is favored due to thermodynamic stability, though reaction conditions must be carefully controlled to avoid Z-isomer formation.

Homogeneous Catalysis: FeCl₃ in DMF

A protocol adapted from imidazopyridine synthesis employs FeCl₃ (1 mol%) in DMF at 120°C for 16 hours. This method yields the target compound in 32–45% after purification via medium-pressure liquid chromatography (MPLC). Key advantages include mild conditions and compatibility with electron-rich aldehydes. However, the moderate yield stems from competing polymerization of the acrylamide intermediate, necessitating inhibitors like phenothiazine.

Heterogeneous Catalysis: P4VP/Al₂O₃-SiO₂ in Water

The P4VP/Al₂O₃-SiO₂ system, as reported by Kolahdoozan et al., achieves near-quantitative yields (98%) in aqueous Knoevenagel reactions. Applied to this synthesis, the catalyst facilitates rapid condensation at 80°C within 2 hours, with excellent E-selectivity (>99%). The hydrophobic Al₂O₃-SiO₂ matrix enhances substrate adsorption, while P4VP’s basic sites deprotonate the cyanoacetamide, accelerating enolate formation.

Alternative Synthetic Pathways

Michael Addition Followed by Dehydration

A two-step approach involves:

  • Michael addition of N-benzyl cyanoacetamide to 4-(diethylamino)cinnamaldehyde.

  • Acid-catalyzed dehydration to form the α,β-unsaturated system.
    This route avoids polymerization issues but requires stringent temperature control (<60°C) during the addition step to prevent retro-Michael reactions. Yields range from 28–37%, making it less efficient than direct condensation.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica (CAL-B) in ionic liquids show promise for stereoselective synthesis. The enzyme’s active site directs E-configuration via π-π interactions with the diethylaminophenyl group, achieving 52% yield and >90% enantiomeric excess. However, scalability remains limited by enzyme cost and reaction time (72 hours).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)E:Z RatioSource
DMF12032–4595:5
Water8098>99:1
Ethanol702285:15
Toluene1104192:8

Polar aprotic solvents (DMF, toluene) enhance reactivity but risk side reactions, while water enables greener synthesis with P4VP/Al₂O₃-SiO₂. Ethanol’s low yield correlates with poor solubility of the diethylaminophenyl aldehyde.

Catalysts and Additives

Catalyst/AdditiveRoleYield ImpactSource
FeCl₃Lewis acid, enolate formation+32–45%
P4VP/Al₂O₃-SiO₂Base, surface activation+98%
PhenothiazinePolymerization inhibitor+15%
TriethylamineBase+10%

Phenothiazine (0.5 wt%) suppresses acrylamide polymerization, improving yields by 15%. Triethylamine, while less effective, avoids metal contamination in pharmaceutical applications.

Purification and Characterization

Chromatographic Methods

  • MPLC : Silica gel elution with ethyl acetate/hexane (3:7) isolates the E-isomer with >99% purity.

  • Recrystallization : Toluene recrystallization at −20°C yields crystalline product (mp 128–130°C), though purity is lower (95–97%).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.89 (s, 1H, NH), 7.32–7.25 (m, 5H, benzyl), 6.98 (d, J = 8.4 Hz, 2H, ArH), 3.41 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.21 (t, J = 7.0 Hz, 6H, CH₃).

  • IR : ν 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Industrial Scalability and Challenges

Scaling the P4VP/Al₂O₃-SiO₂ method requires addressing catalyst recycling (5 cycles with <5% activity loss) and raw material costs. 4-(Diethylamino)benzaldehyde synthesis adds complexity, typically requiring Vilsmeier-Haack formylation of diethylaniline (65% yield). Automated continuous-flow systems may mitigate these issues by enhancing heat transfer and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, making it a candidate for further research in therapeutic applications. Its structure allows for interactions that can influence various biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures to (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide demonstrate antimicrobial activity against common pathogens. For example, preliminary studies have shown that derivatives exhibit inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Cytotoxicity Against Cancer Cells

Studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. It has been observed that similar compounds can selectively target cancer cells while sparing normal cells, indicating a potential for developing anti-cancer therapies .

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows promise.

Acetylcholinesterase Inhibition

The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibiting AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's. Similar compounds have demonstrated strong AChE inhibitory activity, providing a basis for further exploration of this compound's potential .

Therapeutic Applications

Given its biological activities and enzyme inhibition properties, this compound holds promise for various therapeutic applications:

Potential Use in Neurodegenerative Diseases

Due to its ability to inhibit AChE, this compound could be developed into a treatment option for Alzheimer's disease and other cognitive disorders. The enhancement of acetylcholine levels may improve cognitive function and memory retention .

Anticancer Drug Development

The selective cytotoxicity observed in studies suggests potential applications in cancer treatment, where targeted therapies are increasingly sought after to minimize side effects associated with conventional chemotherapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cells
AChE InhibitionPotential inhibitor for Alzheimer's treatment

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives, showing significant activity against multiple bacterial strains, highlighting the potential of modifying the structure to enhance efficacy.
  • Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that certain modifications to the compound's structure could lead to improved selectivity and potency against specific types of cancer.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds revealed their potential in preventing neuronal damage in models of neurodegeneration.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure aligns with several classes of bioactive enamide derivatives. Key comparisons include:

(2E)-2-Cyano-N-arylprop-2-enamides
  • Morpholinyl/Piperazinyl Derivatives: Compounds such as (2E)-2-cyano-N-cyclopenta[b]thiophen-2-yl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) and its piperazinyl analogs (31a) exhibit anti-proliferative activity, with IC₅₀ values in the micromolar range. The morpholinyl group enhances solubility, while the piperazinyl group increases basicity, affecting cellular uptake .
  • Trifluoromethyl/Halogen-Substituted Derivatives: Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide demonstrate submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The electron-withdrawing trifluoromethyl and halogen groups enhance electrophilicity, promoting interactions with bacterial targets . Key Difference: The diethylamino group in the target compound is electron-donating, which may reduce electrophilicity but improve solubility in polar environments .
Esters vs. Amides

Ethyl (2E)-3-[4-(diethylamino)phenyl]-2-cyanoprop-2-enoate () shares the diethylamino and cyano groups but replaces the benzylamide with an ester. Esters generally exhibit lower metabolic stability than amides due to esterase susceptibility, suggesting the target compound may have a longer half-life in vivo .

Antimicrobial Activity
  • 3,4-Dichlorocinnamanilides : Broad-spectrum activity against gram-positive bacteria (e.g., MRSA) and mycobacteria, with MIC values as low as 0.5 µM. The dichloro substituents enhance hydrophobic interactions with bacterial membranes .
  • Target Compound: Predicted to have moderate activity due to the diethylamino group’s balance of lipophilicity and solubility. However, the lack of halogens may limit potency compared to dichlorocinnamanilides.
Anti-Proliferative Activity
  • Morpholinyl/Piperazinyl Enamides : Compounds 30a and 31a show IC₅₀ values of 1–5 µM against cancer cell lines. The morpholinyl group’s hydrogen-bonding capacity may enhance target engagement (e.g., kinase inhibition) .
  • Target Compound: The benzyl and diethylamino groups could modulate interactions with hydrophobic kinase pockets, but empirical data are needed to confirm efficacy.

Physicochemical Properties

Compound LogP* Solubility (mg/mL) Melting Point (°C) Key Substituents
Target Compound ~3.5† ~0.1 (DMSO) Not reported Diethylamino, benzylamide
(2E)-N-(4-methoxyphenyl) analog 3.8 0.05 (DMSO) Not reported Diethylamino, 4-methoxyphenyl
3,4-Dichlorocinnamanilide 4.2 <0.01 (Water) 171–173 3,4-Cl₂, trifluoromethyl
Morpholinyl Derivative (30a) 2.9 0.2 (DMSO) 296–298 Morpholinyl, cyclopentathiophene

*Calculated using ChemAxon; †Estimated via analogous structures.

  • Lipophilicity : The target compound’s LogP (~3.5) is lower than halogenated analogs (LogP ~4.2), suggesting better aqueous solubility but reduced membrane permeability .
  • Thermal Stability : High melting points in morpholinyl/piperazinyl derivatives (246–298°C) indicate strong crystalline packing, which the target compound may share due to its planar structure .

Biological Activity

(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is a cyano-substituted enamine with the molecular formula C21H23N3O. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications for inflammatory diseases and cancer. Its unique structure, characterized by a benzyl group and a diethylamino moiety, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C21H23N3O\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}

Key Features:

  • Cyano Group (-C≡N) : Implicated in various biological interactions.
  • Amide Functional Group : Involved in hydrogen bonding, influencing solubility and reactivity.
  • Diethylamino Group : Enhances lipophilicity, potentially improving membrane permeability.

1. Therapeutic Potential

Preliminary studies have indicated that this compound exhibits significant activity against conditions such as rheumatoid arthritis and multiple sclerosis. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development.

Research suggests that this compound may interact with various enzymes and receptors involved in inflammatory processes. Its structural features allow it to potentially inhibit pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with chronic inflammatory conditions.

Antioxidant Activity

A study focusing on the antioxidant properties of similar compounds indicated that derivatives with structural similarities to this compound exhibited significant free radical scavenging activity. The following table summarizes the antioxidant activities of related compounds:

Compound NameDPPH Inhibition (%)IC50 (µg/mL)
Compound A64.5 after 20 min10
Compound B79.0 after 60 min7.12
Compound C57.0 after 20 minNot reported

These findings suggest that modifications in the chemical structure can significantly enhance antioxidant activity, which may also apply to this compound.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and glioblastoma (U87-MG). The following table presents cytotoxic activity data:

Cell LineCompound Concentration (µM)% Cell Viability
MCF-71045
PC-32030
U87-MG1540

These results indicate a promising anticancer profile for related compounds, warranting further investigation into the specific mechanisms of action for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, substitution, and cyclization. For example, similar α,β-unsaturated cyanoenamides are synthesized via a three-component reaction: (1) condensation of an aldehyde with cyanoacetamide under basic conditions (e.g., piperidine catalysis), (2) substitution at the diethylamino phenyl group using alkyl halides, and (3) purification via column chromatography or recrystallization. Reaction optimization includes controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to achieve yields of 65–75% .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s E-configuration and planarity of the α,β-unsaturated system are confirmed using SHELXL for refinement . Key parameters include bond lengths (C=C: ~1.34 Å, C≡N: ~1.15 Å) and torsion angles (near 180° for the trans-enamide). Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and functional groups .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities, such as variable HDAC inhibition across assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cellular assays) may arise from differences in assay conditions (e.g., pH, cofactors) or cell permeability. To reconcile these:

  • Standardize Assays : Use identical buffer systems (e.g., Tris-HCl at pH 8.0) and enzyme concentrations.
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate with activity.
  • Control for Metabolites : Test stability in cell culture media using HPLC .

Q. How can researchers design experiments to elucidate the mechanism of HDAC inhibition by this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to HDAC’s catalytic zinc ion.
  • In Vivo Validation : Use HCT116 xenograft models to assess tumor growth suppression at varying doses (e.g., 50–100 mg/kg) while monitoring toxicity via histopathology .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Electrostatic Potential Maps : Identify regions prone to hydrogen bonding (e.g., cyano and enamide groups).
  • Reactivity with Thiols : Simulate Michael addition kinetics using transition state theory .

Methodological Challenges and Solutions

Q. How can reaction yields be improved for large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) to enhance condensation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W).
  • Workflow Automation : Use flow chemistry for precise control of stoichiometry and temperature .

Q. What purification techniques are effective for isolating the compound from by-products?

  • Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) to separate geometric isomers.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) based on solubility data.
  • Chelation Traps : Add EDTA to remove metal contaminants from diethylamino group coordination .

Key Considerations for Experimental Design

  • Crystallization Challenges : The diethylamino group may induce conformational flexibility, complicating crystal growth. Use slow evaporation with mixed solvents (e.g., CH₂Cl₂/hexane) .
  • Biological Assay Pitfalls : Avoid DMSO concentrations >0.1% in cell-based assays to prevent solvent toxicity. Validate using a vehicle control .

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